5-Bromo-2-hydroxynicotinic acid

Organic Synthesis Process Chemistry Safety

5-Bromo-2-hydroxynicotinic acid (CAS 104612-36-4) provides a distinct synthetic advantage in medicinal chemistry. The C-Br bond enables efficient Suzuki, Heck, and Sonogashira couplings at the 5-position, essential for SAR libraries. Its higher lipophilicity (XLogP3-AA=0.9) versus the 5-chloro analog enhances passive membrane permeability, making it the preferred building block for CNS-targeted candidates. A validated large-scale synthesis using sodium hypobromite (87% yield) offers a safer, economical route. The distinct melting point (287°C) allows rapid identity verification against the 6-hydroxy regioisomer, preventing costly synthetic errors.

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 104612-36-4
Cat. No. B008713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxynicotinic acid
CAS104612-36-4
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1Br)C(=O)O
InChIInChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)
InChIKeyGYXOTADLHQJPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydroxynicotinic acid (CAS 104612-36-4) Procurement Overview: Core Properties and Utility


5-Bromo-2-hydroxynicotinic acid (CAS 104612-36-4) is a halogenated pyridinecarboxylic acid derivative, characterized by a bromine atom at the 5-position and a hydroxyl group at the 2-position of the nicotinic acid ring [1]. It serves as a key intermediate in the synthesis of pharmaceuticals targeting hypertension, viral infections, and histamine-mediated conditions . The compound is typically supplied as a light orange to yellow or green crystalline powder, with a molecular weight of 218.00 g/mol and a melting point of approximately 287 °C .

Procurement Risk: Why 5-Bromo-2-hydroxynicotinic acid (CAS 104612-36-4) Cannot Be Substituted with In-Class Analogs


Substituting 5-Bromo-2-hydroxynicotinic acid with structurally similar compounds like 5-chloro-2-hydroxynicotinic acid or 5-bromo-6-hydroxynicotinic acid is scientifically unsound without rigorous re-validation. The precise position of the bromine and hydroxyl substituents dictates the compound's reactivity profile in downstream synthetic steps, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Furthermore, the specific halogen (Br vs. Cl) alters lipophilicity (logP) and electronic properties, which can critically impact biological target engagement and pharmacokinetic parameters . The quantitative evidence below delineates the specific, measurable differentiators that justify the selection of this exact CAS registry number.

5-Bromo-2-hydroxynicotinic acid (CAS 104612-36-4): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Superior Synthesis Yield and Safety Profile vs. Alternative Halogenation Methods

5-Bromo-2-hydroxynicotinic acid can be prepared on a large scale with an 87% isolated yield via bromination of 2-hydroxynicotinic acid using sodium hypobromite generated from sodium bromide and commercial bleach . This method avoids the use of hazardous elemental bromine (Br₂), which is required in alternative bromination procedures for other derivatives. The comparative safety and yield data demonstrate a clear advantage over prior art methods that used elemental bromine or required the synthesis and isolation of unstable intermediates [1].

Organic Synthesis Process Chemistry Safety

Predicted Lipophilicity (XLogP3-AA) and Physical Property Comparison vs. 5-Chloro Analog

The computed partition coefficient (XLogP3-AA) for 5-bromo-2-hydroxynicotinic acid is 0.9, which is higher than the value for the 5-chloro-2-hydroxynicotinic acid analog (estimated XLogP3-AA: ~0.5 based on similar structures) [1][2]. This increased lipophilicity can enhance membrane permeability and is a critical parameter in drug design when optimizing for oral bioavailability or CNS penetration . The bromine atom also contributes a higher molecular weight (218.00 g/mol) compared to the chlorine analog (173.55 g/mol) [1][3].

Medicinal Chemistry Physicochemical Properties ADME

Potential Enhanced Reactivity in Metal-Catalyzed Cross-Coupling vs. Chloro Analog

The carbon-bromine bond (C-Br) in 5-bromo-2-hydroxynicotinic acid is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the carbon-chlorine bond (C-Cl) in 5-chloro-2-hydroxynicotinic acid . This is a well-established class-level property where C-Br bonds undergo oxidative addition to Pd(0) catalysts faster and under milder conditions than C-Cl bonds [1]. This allows for more efficient and selective derivatization at the 5-position, which is a critical step in building molecular complexity for drug discovery.

Synthetic Chemistry Cross-Coupling Reactivity

Regioisomeric Purity: Distinction from 5-Bromo-6-hydroxynicotinic Acid

5-Bromo-2-hydroxynicotinic acid is unequivocally distinguished from its regioisomer, 5-bromo-6-hydroxynicotinic acid (CAS 41668-13-7), by distinct spectroscopic and physical properties . The target compound has a reported melting point of 287 °C, whereas 5-bromo-6-hydroxynicotinic acid melts at >300 °C . This difference in thermal behavior reflects the distinct intramolecular hydrogen-bonding networks dictated by the relative positions of the hydroxyl and carboxylic acid groups. Procurement of the correct regioisomer is non-negotiable for maintaining fidelity in synthetic pathways.

Chemical Identity Quality Control Regioisomer

5-Bromo-2-hydroxynicotinic acid (CAS 104612-36-4): High-Value Application Scenarios Based on Validated Evidence


Synthesis of Advanced Pharmaceutical Intermediates via Palladium-Catalyzed Cross-Coupling

The enhanced reactivity of the C-Br bond in 5-bromo-2-hydroxynicotinic acid makes it the preferred starting material for introducing diverse aryl, alkenyl, or alkynyl groups at the 5-position via Suzuki, Heck, or Sonogashira reactions . This capability is crucial for generating libraries of nicotinic acid derivatives for structure-activity relationship (SAR) studies in medicinal chemistry programs, particularly those targeting neurological or cardiovascular indications [1].

Large-Scale Manufacture of Drug Candidates with Optimized Safety and Yield

For process chemists scaling up a synthetic route, the demonstrated large-scale synthesis using sodium hypobromite (87% yield) offers a safer and more economical alternative to methods involving elemental bromine [1]. This established procedure reduces the risk profile and cost of goods for manufacturing key intermediates in the development of antihypertensive or antiviral agents .

Medicinal Chemistry Optimization of Lipophilicity for CNS Drug Targets

In programs where enhancing passive membrane permeability is a primary goal, the higher lipophilicity (XLogP3-AA = 0.9) of 5-bromo-2-hydroxynicotinic acid compared to its 5-chloro analog can provide a critical advantage . This property makes it a more suitable building block for designing compounds intended to cross the blood-brain barrier, as seen in research on neurological disorders and nicotinic receptor modulators [1].

Quality Control and Identity Verification for Regioisomeric Purity

Analytical and quality control laboratories can utilize the distinct melting point (287 °C) of 5-bromo-2-hydroxynicotinic acid as a rapid, low-cost method to confirm the identity of incoming material and differentiate it from its regioisomer, 5-bromo-6-hydroxynicotinic acid [1]. This simple check prevents the introduction of a regioisomeric impurity that could derail a multi-step synthesis.

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